molecular formula C24H23N3O4S B2507400 N1-(4-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide CAS No. 899964-48-8

N1-(4-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide

Cat. No. B2507400
CAS RN: 899964-48-8
M. Wt: 449.53
InChI Key: IIIDJHXECNBFNA-UHFFFAOYSA-N
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Description

N1-(4-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications

Cyclisation and Rearrangement

Methoxybenzylamino-acetonitriles undergo spiro-cyclisation followed by rearrangement, leading to the production of tetrahydroisoquinoline derivatives. This process demonstrates the compound's role in synthetic organic chemistry, particularly in the formation of complex heterocyclic structures (Harcourt, Taylor, & Waigh, 1978).

Synthetic Utility in Asymmetric Synthesis

The conjugate addition of lithium N-phenyl-N-(α-methylbenzyl)amide to α,β-unsaturated 4-methoxyphenyl esters, leading to β-amino esters, showcases the synthetic utility of related compounds in the asymmetric synthesis of alkaloids, such as (R)-(-)-angustureine. This reflects the importance of such compounds in the development of enantioselective synthetic routes (Bentley, Davies, Lee, Roberts, & Thomson, 2011).

Complexation with Metal Ions

Mono- and dinuclear Ni(II) complexes have been synthesized via complexation of Ni(II) acetate tetrahydrate with related ligands. These complexes have been analyzed for their structural, electrochemical, and antimicrobial properties, indicating the potential applications of such compounds in coordination chemistry and materials science (Chai, Zhang, Tang, Zhang, & Zhang, 2017).

Photodynamic Therapy Applications

New zinc phthalocyanine derivatives substituted with Schiff base groups containing related structural motifs have been synthesized and characterized. Their photophysical and photochemical properties suggest potential applications in photodynamic therapy for cancer treatment, highlighting the relevance of these compounds in biomedical research (Pişkin, Canpolat, & Öztürk, 2020).

Chemosensors for Metal Ions

Compounds derived from (5-(thiophene-2-yl)oxazole) have been developed as "turn on" fluorescence chemosensors for the detection of Ga3+ ions. This illustrates the utility of compounds with related chemical frameworks in the development of selective sensors for environmental and analytical chemistry applications (Liu, Wang, Guo, Xing, Wei, Kang, Yang, Pei, & Zhang, 2022).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-31-19-9-6-16(7-10-19)15-25-22(28)23(29)26-18-8-11-20-17(14-18)4-2-12-27(20)24(30)21-5-3-13-32-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIDJHXECNBFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.